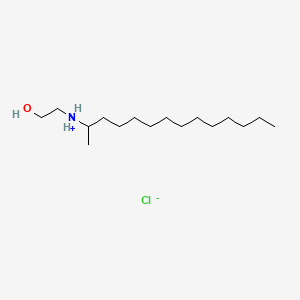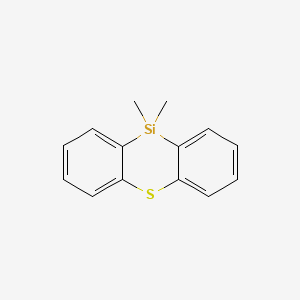
Quinoline, 2-(2-phenylhydrazino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2-phenylhydrazino)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(2-phenylhydrazino)quinoline, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions, catalyzed by zirconocene amino acid complex Cp2Zr(η1-C9H10NO2)2 and mediated by iodine . Another method includes the use of α,β-unsaturated aldehydes in the presence of catalytic systems .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts such as clay or ionic liquids . These methods aim to reduce environmental impact while maintaining high efficiency and yield.
化学反応の分析
Types of Reactions
Quinoline, 2-(2-phenylhydrazino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, potassium dodecatungstocobaltate trihydrate, and nanostructured TiO2 photocatalysts . Reaction conditions vary but often involve mild temperatures and environmentally benign solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinolines .
科学的研究の応用
Quinoline, 2-(2-phenylhydrazino)- has a wide range of scientific research applications:
作用機序
The mechanism of action of quinoline, 2-(2-phenylhydrazino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Similar compounds to quinoline, 2-(2-phenylhydrazino)- include other quinoline derivatives such as:
- 2-phenylquinoline
- 2-(2-hydroxyphenyl)quinoline
- 2-(2-aminophenyl)quinoline
Uniqueness
What sets quinoline, 2-(2-phenylhydrazino)- apart from these similar compounds is its unique hydrazino group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets that are not possible with other quinoline derivatives .
特性
CAS番号 |
613-63-8 |
|---|---|
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC名 |
1-phenyl-2-quinolin-2-ylhydrazine |
InChI |
InChI=1S/C15H13N3/c1-2-7-13(8-3-1)17-18-15-11-10-12-6-4-5-9-14(12)16-15/h1-11,17H,(H,16,18) |
InChIキー |
SIVWJLOIWLNXEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)










